4-Chloro-2-cyclohexyl-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclohexyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAUEPUUMRYQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclohexyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound (CAS No. 94052-09-2) features a chlorinated pyrimidine core with a cyclohexyl group at the 2-position and a methyl group at the 6-position. This unique structure contributes to its biological activity and interaction with various molecular targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.
- Reagents : Common reagents include phosphorus oxychloride for chlorination and various alkylating agents to introduce the cyclohexyl and methyl groups.
- Reaction Conditions : Reactions are generally conducted under reflux conditions in polar aprotic solvents to facilitate nucleophilic substitutions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.7 | Inhibition of cell proliferation |
| HCT116 (Colon) | 9.8 | Cell cycle arrest in the G1 phase |
These results suggest that this compound may act as a promising lead compound for further development in cancer therapeutics .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, similar to other pyrimidines.
- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been observed in cancer cell lines.
- Cell Cycle Modulation : The compound may interfere with cell cycle regulation, leading to growth inhibition.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Kumar et al. assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In a recent investigation by Li et al., the compound was tested against MCF-7 and A549 cell lines, showing significant cytotoxicity and potential as an anticancer agent. The study emphasized the need for further exploration into its pharmacological profile .
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-cyclohexyl-6-methylpyrimidine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for various therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Anticancer Agents
Research indicates that pyrimidine derivatives, including those based on this compound, exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting its potential as a lead compound for drug development .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives. For example, compounds derived from this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values of these derivatives were comparable to established anti-inflammatory drugs like celecoxib .
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound derivative A | COX-2 inhibitor | 0.04 ± 0.01 | |
| This compound derivative B | COX-1 inhibitor | 0.05 ± 0.02 |
Agrochemical Applications
The compound is also significant in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides.
Herbicide Development
This compound is utilized in creating various sulfonylurea herbicides, which are known for their effectiveness in controlling broadleaf weeds and grasses. The synthesis process involves reacting this compound with sulfonyl isocyanates or phenyl sulfonylcarbamates to yield active herbicidal agents .
| Herbicide | Active Ingredient | Application |
|---|---|---|
| Herbicide A | Sulfonylurea derivative from this compound | Broadleaf weed control |
| Herbicide B | Another derivative | Grass control |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound and its derivatives is crucial for optimizing their efficacy in both pharmaceutical and agrochemical applications.
Modifications and Efficacy
Studies have shown that substituting different groups on the pyrimidine ring can significantly affect biological activity. For instance, variations in substituents can enhance selectivity towards specific targets such as COX enzymes or cancer cell receptors .
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of pyrimidine derivatives based on this compound against various cancer cell lines. The results indicated that certain modifications led to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Herbicide Efficacy Trials
Field trials conducted with herbicides derived from this compound demonstrated effective control over target weed species with minimal environmental impact. These trials validated laboratory findings and confirmed the practical applicability of these compounds in agricultural settings .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 4, and 6, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-2-cyclohexyl-6-methylpyrimidine typically involves multi-step reactions starting from simpler pyrimidine precursors or substituted pyrimidines. The key steps generally include:
- Construction of the pyrimidine ring with appropriate substituents at positions 2 and 6.
- Introduction of the cyclohexyl group at position 2 via nucleophilic substitution or coupling reactions.
- Chlorination at position 4 to yield the 4-chloro substituent.
This approach aligns with common synthetic strategies for substituted pyrimidines, where ring formation is followed by selective functional group transformations.
Preparation via Nucleophilic Substitution on 4-Chloropyrimidines
A prominent method involves starting from 4-chloro-2-substituted-6-methylpyrimidines, where the 2-position substituent is introduced by nucleophilic substitution with cyclohexyl derivatives.
For example, 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine analogues have been synthesized by reacting the 4-chloro intermediate with substituted cyclohexan-1-amines in anhydrous N,N-dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base at room temperature, achieving yields of 77-84%.
By analogy, this compound can be prepared by reacting 4-chloro-6-methylpyrimidine with cyclohexyl nucleophiles under similar conditions, facilitating substitution at the 2-position.
Stepwise Synthesis from Pyrimidine Precursors
A typical synthetic route for related compounds involves:
Step 1: Pyrimidine ring construction
Starting from methyl acetoacetate and acetamidine hydrochloride under basic reflux conditions (e.g., potassium hydroxide in methanol), the pyrimidine ring is formed, yielding 4-hydroxy-2,6-dimethylpyrimidine or analogous intermediates.Step 2: Chlorination at position 4
The 4-hydroxy group is converted to 4-chloro by refluxing with phosphorus oxychloride (POCl3) and triethylamine, followed by aqueous workup and organic extraction to isolate 4-chloro-2,6-dimethylpyrimidine.Step 3: Introduction of cyclohexyl group
The 2-position substituent can be introduced by nucleophilic substitution of the 2-chloro or 2-halo intermediate with cyclohexyl nucleophiles or via coupling reactions.
Although the exact step of introducing the cyclohexyl group may vary, this general approach is adaptable to synthesize this compound.
Reaction Conditions and Solvents
Solvents: Common solvents include methanol, DMF, and composite solvents such as dimethylformamide, dimethylacetamide, and others for various steps.
Catalysts and Bases: Potassium hydroxide is frequently used as a base in ring formation; triethylamine serves as a base during chlorination steps. DIPEA is used in nucleophilic substitution reactions.
Temperature: Reactions are typically carried out under reflux conditions (60-100 °C) or at controlled temperatures (0-25 °C) depending on the step.
Representative Data Table: Reaction Parameters for Pyrimidine Derivative Synthesis
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine ring formation | Methyl acetoacetate + acetamidine hydrochloride + KOH | Reflux (~80) | Overnight | ~85-90 | Methanol solvent; base-catalyzed condensation |
| Chlorination at C-4 | Phosphorus oxychloride + triethylamine | Reflux (~80) | Overnight | ~80-90 | Conversion of 4-hydroxy to 4-chloro group |
| Nucleophilic substitution | 4-chloro-2-substituted pyrimidine + cyclohexyl amine + DIPEA + DMF | Room temp (20-25) | 6-12 hours | 77-84 | Substitution at 2-position with cyclohexyl group |
Research Findings and Optimization Notes
The use of composite solvents and controlled atmospheres (e.g., anhydrous hydrogen chloride gas) can improve yields and purity in pyrimidine synthesis.
Reaction times and temperatures are critical for controlling side reactions and maximizing product yield, especially during chlorination and nucleophilic substitution steps.
Purification often involves recrystallization from methanol or extraction with ethyl acetate, followed by drying under reduced pressure to obtain high-purity crystalline products.
Q & A
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
- Answer : DFT (B3LYP/6-31G*) calculates Fukui indices to identify electrophilic centers. Solvent effects (PCM model) and transition state analysis (IRC) predict regioselectivity. Compare with experimental kinetic data (e.g., Hammett plots) to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
